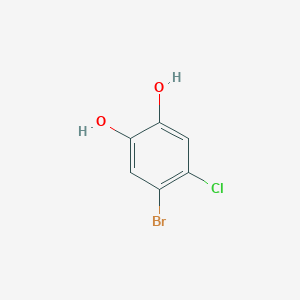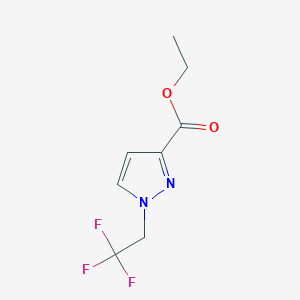
rac-methyl (2R,3S)-3-aminooxolane-2-carboxylate hydrochloride, cis
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-Methyl (2R,3S)-3-aminooxolane-2-carboxylate hydrochloride, cis is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and interaction with biological systems.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of rac-methyl (2R,3S)-3-aminooxolane-2-carboxylate hydrochloride, cis typically involves the use of chiral starting materials and specific reaction conditions to ensure the correct stereochemistry. One common method includes the use of oxirane ring-opening reactions, where the oxirane ring is opened by nucleophiles under acidic or basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
rac-Methyl (2R,3S)-3-aminooxolane-2-carboxylate hydrochloride, cis can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various amine derivatives.
Aplicaciones Científicas De Investigación
rac-Methyl (2R,3S)-3-aminooxolane-2-carboxylate hydrochloride, cis has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein interactions.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of rac-methyl (2R,3S)-3-aminooxolane-2-carboxylate hydrochloride, cis involves its interaction with specific molecular targets. It can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparación Con Compuestos Similares
Similar Compounds
- rac-Methyl (2R,3S)-3-hydroxypiperidine-2-carboxylate hydrochloride, cis
- rac-Methyl (2R,3S)-3-(2-methoxy-5-nitrophenyl)oxirane-2-carboxylate
Uniqueness
rac-Methyl (2R,3S)-3-aminooxolane-2-carboxylate hydrochloride, cis is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity compared to similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
1969287-67-9 |
|---|---|
Fórmula molecular |
C6H12ClNO3 |
Peso molecular |
181.62 g/mol |
Nombre IUPAC |
methyl (2R,3R)-3-aminooxolane-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C6H11NO3.ClH/c1-9-6(8)5-4(7)2-3-10-5;/h4-5H,2-3,7H2,1H3;1H/t4-,5-;/m1./s1 |
Clave InChI |
MJMLNTUSOMKSJX-TYSVMGFPSA-N |
SMILES isomérico |
COC(=O)[C@H]1[C@@H](CCO1)N.Cl |
SMILES canónico |
COC(=O)C1C(CCO1)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-methyl-2-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B6596813.png)

![1-methyl-1H,4H,6H,7H-pyrano[3,4-d]imidazol-2-amine](/img/structure/B6596820.png)




![6,6-dibromo-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B6596862.png)


